Diethyl buta-1,3-dien-2-ylphosphonate
CAS No.: 67221-13-0
Cat. No.: VC19365303
Molecular Formula: C8H15O3P
Molecular Weight: 190.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67221-13-0 |
|---|---|
| Molecular Formula | C8H15O3P |
| Molecular Weight | 190.18 g/mol |
| IUPAC Name | 2-diethoxyphosphorylbuta-1,3-diene |
| Standard InChI | InChI=1S/C8H15O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3 |
| Standard InChI Key | WRSNWFDAHAPVBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(=C)C=C)OCC |
Introduction
Structural and Molecular Characteristics
Diethyl buta-1,3-dien-2-ylphosphonate (C<sub>8</sub>H<sub>15</sub>O<sub>3</sub>P) features a 1,3-butadiene backbone with a phosphonate group at the C2 position and ethoxy substituents on the phosphorus atom. The compound’s molecular weight is 202.18 g/mol, and its structure has been confirmed via X-ray crystallography in related analogs, revealing a planar geometry around the phosphorus atom and conjugation across the diene system . Nuclear magnetic resonance (NMR) spectroscopy provides critical insights: the <sup>1</sup>H NMR spectrum typically shows distinct vinyl proton resonances between δ 5.8–6.5 ppm, split into doublets of doublets due to coupling with adjacent protons and phosphorus (J<sub>P–H</sub> ≈ 15–25 Hz) . The <sup>31</sup>P NMR signal appears near δ 18–22 ppm, consistent with triethylphosphonate derivatives .
The electron-withdrawing nature of the phosphonate group polarizes the diene system, enhancing its susceptibility to electrophilic attack at the terminal carbons. This electronic perturbation also stabilizes transition states in cycloaddition reactions, as demonstrated by density functional theory (DFT) calculations on analogous systems .
Synthetic Methodologies
Palladium-Catalyzed C–P Cross-Coupling
A seminal route to diethyl buta-1,3-dien-2-ylphosphonate involves palladium-catalyzed coupling of allenic alcohols with H-phosphonates. For example, Hu et al. reported that treating 1-phenylbuta-2,3-dien-1-ol with diethyl phosphonate in the presence of Pd(acac)<sub>2</sub> (2 mol%), xantphos (3 mol%), and H<sub>3</sub>PO<sub>3</sub> in tetrahydrofuran (THF) at 80°C yields the target compound in 92% efficiency . The reaction proceeds via oxidative addition of the allenic alcohol to palladium, followed by phosphonate group transfer and reductive elimination (Table 1).
Table 1. Optimization of Pd-Catalyzed Synthesis
| Entry | Catalyst | Ligand | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(acac)<sub>2</sub> | xantphos | H<sub>3</sub>PO<sub>3</sub> | THF | 92 |
| 2 | Pd<sub>2</sub>(dba)<sub>3</sub> | xantphos | H<sub>3</sub>PO<sub>3</sub> | THF | 55 |
| 3 | Pd(acac)<sub>2</sub> | PPh<sub>3</sub> | H<sub>3</sub>PO<sub>3</sub> | THF | 0 |
Key factors include the use of xantphos as a bulky bisphosphine ligand to suppress β-hydride elimination and H<sub>3</sub>PO<sub>3</sub> as a Brønsted acid to activate the allenic hydroxyl group.
Wittig-Horner Olefination
An alternative approach employs the Wittig-Horner reaction, where phosphonate-stabilized ylides react with aldehydes. For instance, allylphosphonates derived from triethyl phosphite and allyl bromides undergo condensation with aldehydes to form 1,3-dienes . Using paraformaldehyde as the carbonyl component, this method affords diethyl buta-1,3-dien-2-ylphosphonate in 93% yield under mild conditions (40°C, THF) . The reaction’s stereoselectivity arises from the anti periplanar transition state, favoring E-configuration in the product .
Chemical Reactivity and Transformations
[4+2] Cycloadditions
The compound participates in Diels-Alder reactions as a diene or dienophile. For example, photoinduced [4+2] cycloaddition with quinonemethides yields bicyclic adducts with high regioselectivity (dr > 20:1) . The phosphonate group acts as an electron-withdrawing substituent, accelerating the reaction by lowering the LUMO energy of the diene (Figure 1) .
Figure 1. Proposed Mechanism for [4+2] Cycloaddition
Alkylation and Cross-Coupling
The phosphorus center facilitates alkylation with amines and phosphines. Reaction with triethylamine forms a betaine intermediate, which undergoes prototropic isomerization to yield allylic amines . Similarly, nickel-catalyzed cross-couplings with aryl halides produce styrenylphosphonates, expanding the compound’s utility in synthesizing π-conjugated materials .
Applications in Organic Synthesis
Building Block for Complex Molecules
Diethyl buta-1,3-dien-2-ylphosphonate serves as a precursor to pharmacophores and agrochemicals. For instance, hydrolysis of its diphosphonate analogs generates stable mimics of phosphoenol pyruvate, a key intermediate in glycolysis . Additionally, cycloadducts derived from this compound exhibit antimicrobial activity in preliminary screenings .
Materials Science
The conjugated system enables applications in organic electronics. Polymers incorporating this phosphonate show tunable band gaps (2.1–3.0 eV), making them candidates for organic light-emitting diodes (OLEDs) .
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